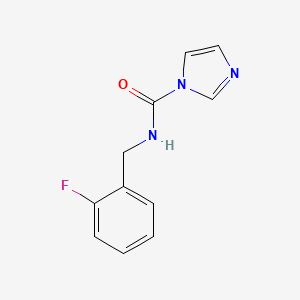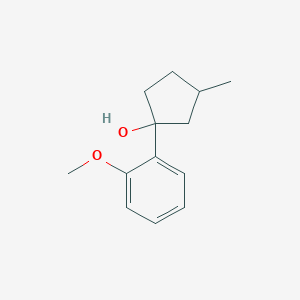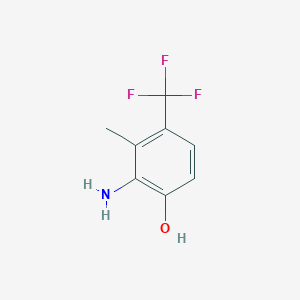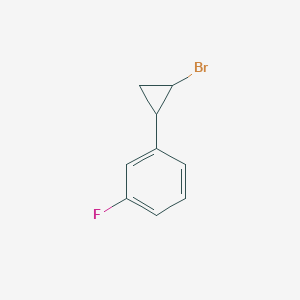
3-(2,3-Dihydroxypropyl)azepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-Dihydroxypropyl)azepan-2-one is a seven-membered heterocyclic compound containing nitrogen and oxygen atoms. . The presence of the 2,3-dihydroxypropyl group imparts unique chemical and biological properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydroxypropyl)azepan-2-one typically involves the reaction of azepan-2-one with 2,3-dihydroxypropylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the amine group of 2,3-dihydroxypropylamine attacks the carbonyl carbon of azepan-2-one, forming the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The final product is purified using techniques such as distillation or crystallization .
化学反応の分析
Types of Reactions
3-(2,3-Dihydroxypropyl)azepan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amine group can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of N-substituted azepan-2-one derivatives.
科学的研究の応用
3-(2,3-Dihydroxypropyl)azepan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-(2,3-Dihydroxypropyl)azepan-2-one involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The presence of hydroxyl groups allows for interactions with biological membranes, enhancing its bioavailability and efficacy .
類似化合物との比較
Similar Compounds
Azepan-2-one (Caprolactam): A precursor to Nylon 6, lacks the 2,3-dihydroxypropyl group.
3-(2-Hydroxyethyl)azepan-2-one: Contains a single hydroxyl group, leading to different chemical properties.
3-(2,3-Dihydroxypropyl)pyrrolidin-2-one: A five-membered ring analog with similar functional groups
Uniqueness
3-(2,3-Dihydroxypropyl)azepan-2-one is unique due to the presence of two hydroxyl groups on the propyl side chain, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C9H17NO3 |
|---|---|
分子量 |
187.24 g/mol |
IUPAC名 |
3-(2,3-dihydroxypropyl)azepan-2-one |
InChI |
InChI=1S/C9H17NO3/c11-6-8(12)5-7-3-1-2-4-10-9(7)13/h7-8,11-12H,1-6H2,(H,10,13) |
InChIキー |
LJIIWBCEUDLUJA-UHFFFAOYSA-N |
正規SMILES |
C1CCNC(=O)C(C1)CC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{1-[2-Amino-1-(2-bromophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13158423.png)
![2-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13158425.png)










![[(3-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B13158491.png)
